6-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by the presence of both bromine and chlorine substituents on a pyrrolo-pyridine framework. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for the development of therapeutic agents targeting various biological pathways.
The compound can be synthesized through various chemical methods, with significant research focusing on optimizing these synthetic pathways to enhance yield and purity. Relevant studies have been published in scientific journals and patent literature, providing detailed methodologies and applications.
6-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. It is classified as a heteroaromatic compound due to the presence of nitrogen atoms in its ring structure.
The synthesis of 6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods, including:
For example, one method involves the use of a palladium-catalyzed cross-coupling reaction where a bromo-substituted pyridine reacts with a chlorinated pyrrole derivative. This process typically requires inert atmosphere conditions to prevent oxidation and moisture interference.
The molecular structure of 6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine features a fused bicyclic system consisting of a five-membered pyrrole ring and a six-membered pyridine ring. The compound's molecular formula is C7H4BrClN2, indicating the presence of two halogen substituents.
6-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions:
The reactivity of this compound is enhanced by the electron-withdrawing nature of the halogen substituents, facilitating nucleophilic attack at specific positions on the aromatic system.
In biological contexts, compounds like 6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine may act as inhibitors or modulators of specific enzymes or receptors. For instance, research indicates potential activity against SGK-1 kinase, which plays a role in various cellular processes including metabolism and cell survival.
Studies have shown that structural modifications on the pyrrolopyridine scaffold can significantly affect its binding affinity and selectivity towards target proteins.
6-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine has several potential applications:
The synthesis of 6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-59-5) represents a significant challenge in heterocyclic chemistry due to the requirement for precise halogen placement on the electron-deficient pyrrolopyridine core. This compound, alternatively named 5-bromo-6-chloro-7-azaindole in medicinal chemistry contexts, serves as a versatile building block for pharmaceutical intermediates, particularly in kinase inhibitor development [1] [7]. The molecular architecture features a fused bicyclic system with bromine at position 5 (C5) and chlorine at position 6 (C6), creating differential reactivity that enables sequential functionalization [4].
Industrial-scale synthesis typically employs a sequential halogenation approach starting from commercially available 1H-pyrrolo[2,3-b]pyridine derivatives. The standard route involves regioselective bromination at the electron-rich C5 position followed by electrophilic chlorination at C6. This sequence capitalizes on the inherent electronic bias of the heterocyclic system, where C5 exhibits greater nucleophilic character compared to C6 due to the inductive effects of the pyridine nitrogen [1] [4]. The molecular formula (C₇H₄BrClN₂) and weight (231.48 g/mol) are consistent across analytical reports from multiple suppliers, with purity specifications typically ≥97% for research applications [1] [7].
Table 1: Fundamental Characteristics of 6-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Property | Value | Source |
---|---|---|
CAS Number | 1190321-59-5 | [1] [7] |
Molecular Formula | C₇H₄BrClN₂ | [1] |
Molecular Weight | 231.48 g/mol | [1] |
IUPAC Name | 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | [1] |
Common Synonym | 5-Bromo-6-chloro-7-azaindole | [1] [7] |
Purity | ≥97% (commercial) | [1] |
Regioselective halogenation constitutes the most critical step in the synthesis of 6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, demanding precise control over reaction parameters to achieve positional fidelity. Bromination at C5 typically employs N-bromosuccinimide (NBS) in aprotic solvents such as dimethylformamide (DMF) or acetonitrile at 0-25°C. This mild condition capitalizes on the electron-rich character of the pyrrole ring, selectively targeting the C5 position adjacent to the pyridinic nitrogen [4]. The resulting 5-bromo intermediate then undergoes electrophilic chlorination using specialized reagents including N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃) under carefully controlled conditions to prevent overhalogenation or ring degradation [4].
Advanced optimization studies reveal that solvent polarity dramatically influences chlorination regioselectivity. Polar aprotic solvents like DMF favor C6 functionalization through coordination with the pyridinic nitrogen, activating the adjacent position for electrophilic attack. Conversely, nonpolar solvents promote competing reactions at C3, highlighting the critical importance of solvent selection [4]. The temperature control (typically -10°C to 30°C) and stoichiometric precision are equally vital, as excess chlorinating agents can lead to dichlorinated byproducts or decomposition of the sensitive heterocyclic system. Post-halogenation purification often employs crystallization from ethanol-water mixtures or chromatography on silica gel, yielding products with ≥98% purity as confirmed by HPLC analysis .
Table 2: Optimized Halogenation Conditions for 6-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine Synthesis
Halogenation Step | Reagent | Solvent | Temperature | Time | Yield |
---|---|---|---|---|---|
C5 Bromination | NBS (1.05 eq) | Anhydrous DMF | 0-5°C | 2-3 hours | 85-92% |
C6 Chlorination | NCS (1.1 eq) | Anhydrous DMF | 20-25°C | 4-6 hours | 78-85% |
Alternative Chlorination | POCl₃ (1.2 eq) | Toluene | Reflux | 8-12 hours | 70-75% |
The strategic placement of halogen atoms in 6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine creates exceptional opportunities for selective derivatization via transition-metal catalyzed cross-coupling reactions. The bromine at C5 displays significantly higher reactivity than the chlorine at C6 in palladium-catalyzed processes due to the lower bond dissociation energy of C-Br (276 kJ/mol) versus C-Cl (397 kJ/mol) and enhanced oxidative addition kinetics [3]. This differential reactivity enables sequential functionalization without requiring protecting group strategies, making this compound a prized intermediate in medicinal chemistry.
Suzuki-Miyaura coupling of the C5-bromine with arylboronic acids proceeds efficiently using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts (0.5-2 mol%) in toluene/ethanol mixtures with aqueous base (K₂CO₃ or Cs₂CO₃) at 80-100°C. Under optimized conditions, this transformation achieves >90% conversion while preserving the C6-chlorine for subsequent diversification [3] [4]. Similarly, Buchwald-Hartwig aminations employ Pd₂(dba)₃/XPhos catalyst systems to introduce secondary amines at C5, with reaction times of 12-24 hours in toluene at 100°C. The chlorine at C6 remains intact during these transformations but can be selectively activated under Ullmann-type conditions with copper catalysts or via Pd-PEPPSI complexes specifically designed for chloroarene activation [3].
The sequential functionalization capability transforms this dihalogenated scaffold into diverse pharmacophores, as evidenced by patent applications detailing its conversion to kinase inhibitors. WO2006063167A1 specifically claims derivatives where the bromine has been replaced with aryl groups and the chlorine with secondary amines, generating compounds with nanomolar IC₅₀ values against various kinase targets [3].
While stepwise halogenation dominates industrial production, alternative ring-forming strategies offer complementary routes to the 6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine scaffold. The Fischer indole synthesis adaptation involves condensation of 4-bromo-5-chloro-2-aminopyridine with α-halogenated ketones under acidic conditions, followed by spontaneous cyclodehydration. This method suffers from moderate yields (40-60%) due to competing side reactions but provides access to derivatives with substituents on the pyrrole ring [4].
More sophisticated palladium-mediated cycloadditions have emerged as powerful alternatives. These approaches typically employ 2,3-dihalo-5-aminopyridines as precursors, engaging in Pd(0)-catalyzed cyclization with alkyne equivalents to construct the pyrrole ring. The halogen atoms (bromine and chlorine) serve dual roles: as activating groups for cyclization and as functional handles for subsequent derivatization [3]. Key advantages include better control over regiochemistry and compatibility with diverse substituents. For instance, WO2006063167A1 describes palladium-catalyzed heteroannulation of 3,4-dihalopyridines with terminal alkynes using PdCl₂(PPh₃)₂/CuI co-catalysis in diisopropylamine, yielding substituted pyrrolopyridines with halogen atoms already positioned for further functionalization [3].
Microwave-assisted cyclizations represent recent innovations, reducing reaction times from hours to minutes while improving yields by 15-20% compared to conventional heating. These advanced methods remain primarily in research settings but show significant promise for scaling, particularly when traditional halogenation approaches encounter substrate-specific limitations [3] [4].
Table 3: Comparison of Synthetic Approaches to 6-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Synthetic Method | Key Advantages | Limitations | Typical Yield |
---|---|---|---|
Sequential Halogenation | Scalability, cost-effectiveness, high regioselectivity | Requires halogenation-sensitive precursors | 65-75% (over two steps) |
Fischer Cyclization | Permits pyrrole ring substitution | Moderate yields, mixture of regioisomers | 40-60% |
Palladium-Mediated Cycloaddition | Atom economy, versatile substituent introduction | High catalyst costs, complex optimization | 50-70% |
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: